molecular formula C45H52N8O8 B12383860 TAMRA-PEG3-Me-Tet

TAMRA-PEG3-Me-Tet

Cat. No.: B12383860
M. Wt: 832.9 g/mol
InChI Key: OQLPVFVIKMECHO-UHFFFAOYSA-N
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Description

TAMRA-PEG3-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing three polyethylene glycol (PEG) units. This compound includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-Me-Tet involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG3-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction with TCO-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product of the iEDDA reaction between this compound and TCO-containing molecules is a stable conjugate, which retains the fluorescent properties of TAMRA .

Scientific Research Applications

TAMRA-PEG3-Me-Tet has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for labeling and tracking molecules.

    Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.

    Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of TAMRA-PEG3-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the compound to be used for specific labeling and tracking applications. The fluorescent properties of TAMRA enable visualization and quantification of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TAMRA-PEG3-Me-Tet is unique due to its tetrazine group, which enables the highly specific and efficient iEDDA reaction with TCO-containing molecules. This specificity makes it particularly useful for bioconjugation and imaging applications .

Properties

Molecular Formula

C45H52N8O8

Molecular Weight

832.9 g/mol

IUPAC Name

3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29)

InChI Key

OQLPVFVIKMECHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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